Fosaprepitant-13C,15N3 Dimeglumine
Description
Properties
Molecular Formula |
C₃₆¹³CH₅₆F₇N₃¹⁵N₃O₁₆P |
|---|---|
Molecular Weight |
1012.83 |
Synonyms |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl-13C,15N3]phosphonate 1-Deoxy-1-(methylamino)-D-glucitol; MK 0517-13C,15N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Isotope-Labeled Fosaprepitant Derivatives
Fosaprepitant-13C,15N3 Dimeglumine is distinct from other labeled variants, such as [13C6]-Fosaprepitant Dimeglumine (CAS unlabelled 265121-04-8). The latter incorporates six ¹³C atoms but lacks ¹⁵N labeling, making it less suitable for studies requiring nitrogen-specific tracking. Both compounds serve as internal standards, but the dual ¹³C/¹⁵N3 labeling in this compound enhances analytical precision in multi-isotope detection workflows .
Table 1: Comparison of Isotope-Labeled Fosaprepitant Derivatives
*Calculated based on isotopic enrichment.
Other Dimeglumine-Containing Compounds
Dimeglumine is a common counterion in pharmaceuticals to improve solubility. Notable examples include:
- Gadobenate Dimeglumine : A gadolinium-based MRI contrast agent with higher stability than Fosaprepitant Dimeglumine due to its macrocyclic structure, reducing gadolinium dissociation .
- Gadopentetate Dimeglumine : A linear contrast agent with lower stability, highlighting the role of molecular structure in dimeglumine complex behavior .
Its stability in clinical preparations (e.g., 150 mg in 0.9% NaCl for 24 hours at 25°C) is comparable to gadolinium agents under similar conditions .
Parent Compound: Fosaprepitant Dimeglumine
This compound shares pharmacokinetic properties with its parent drug, including bioequivalence to aprepitant (125 mg oral aprepitant ≈ 115 mg IV fosaprepitant) .
Preparation Methods
Core Synthesis of Fosaprepitant
The non-isotopic synthesis of fosaprepitant, as detailed in patent CN104650142A, begins with aprepitant phosphate derivatives (e.g., aprepitant phosphate dibenzyl ester) subjected to Lewis acid-catalyzed deprotection . Key steps include:
-
Deprotection : Aprepitant phosphate esters react with Lewis acids (e.g., BCl₃, AlCl₃) in dichloromethane at ambient temperature, cleaving benzyl groups to yield fosaprepitant’s phosphoric acid moiety.
-
Salt Formation : The crude fosaprepitant is combined with N-methyl-D-glucamine (meglumine) in methanol, followed by antisolvent crystallization using isopropanol to precipitate the dimeglumine salt.
For isotopic labeling, ^13C and ^15N are introduced at specific positions:
-
^13C Labeling : Isotopic carbon is incorporated into the morpholine ring or trifluoromethylphenyl group via labeled precursors (e.g., ^13C-enriched benzyl alcohol for phosphate ester synthesis).
-
^15N Labeling : Nitrogen-15 is introduced into the triazole ring or morpholine nitrogen using ^15N-enriched ammonia or amines during heterocycle formation.
Labeled Phosphate Ester Synthesis
The dibenzyl phosphate ester precursor is synthesized using ^13C-labeled benzyl chloride and H₃PO₄ under Mitsunobu conditions. Isotopic purity is ensured via distillation or chromatography to remove non-labeled byproducts.
Lewis Acid Catalysis Optimization
BCl₃ in dichloromethane achieves 94.9% yield in deprotection, outperforming FeCl₃ (92%) or trifluoromethanesulfonic acid (93%). For labeled compounds, reaction time and temperature are tightly controlled to minimize isotopic scrambling.
Purification and Crystallization
Crude Product Isolation
Post-deprotection, the fosaprepitant crude product is dissolved in methanol, filtered to remove insolubles, and combined with meglumine. The mixture is crystallized by adding isopropanol, yielding white solid fosaprepitant dimeglumine with >99% purity by HPLC.
Table 1: Crystallization Conditions and Yields
| Solvent System | Meglumine Ratio | Crystallization Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methanol/IPA | 1:1.2 | 1 hour | 94.9 | 99.87 |
| Methanol/EtOH | 1:1.1 | 1.5 hours | 93.0 | 99.65 |
Isotopic Purity Assurance
Size-exclusion chromatography and preparative HPLC isolate labeled fosaprepitant from non-isotopic impurities. Mass spectrometry (ESI-MS) confirms isotopic enrichment, with M+H⁺ = 615 + n(13C) + m(15N) .
Stability and Formulation Considerations
Degradation Mitigation
Fosaprepitant dimeglumine degrades to aprepitant under acidic or high-temperature conditions. Patent WO2017021880A1 highlights pH stabilization (7–13) using chelating agents (EDTA) and cyclodextrins to prevent hydrolysis. For the labeled analog, formulations are stored at 2–8°C to preserve isotopic integrity.
Table 2: Stability Data for Fosaprepitant Formulations
| Storage Condition | Time (Months) | % Labeled Fosaprepitant Remaining |
|---|---|---|
| 2–8°C | 3 | 99.2 |
| 25°C/60% RH | 3 | 95.8 |
Analytical Characterization
Structural Confirmation
-
¹H NMR : Peaks at δ 1.43 (d, J=6.6 Hz, CH₃), δ 7.70 (s, triazole-H) confirm the core structure.
-
¹³C NMR : Signals at δ 124.5 (q, J=271.0 Hz, CF₃) and δ 163.9 (d, J=245.3 Hz, P=O) validate phosphorylation.
-
Isotopic Ratio Analysis : High-resolution MS quantifies ^13C and ^15N incorporation, requiring ≥98% isotopic purity for pharmacokinetic studies.
Scalability and Industrial Adaptation
Q & A
Q. What is the significance of <sup>13</sup>C and <sup>15</sup>N3 isotopic labeling in Fosaprepitant Dimeglumine for pharmacokinetic (PK) studies?
Isotopic labeling enables precise tracing of drug metabolism and quantification of metabolites in biological matrices. For example, <sup>15</sup>N3-labeled internal standards improve accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and instrument variability . <sup>13</sup>C labeling reduces isotopic interference, enhancing signal specificity in PK assays. This methodology is critical for distinguishing parent compounds from metabolites in complex biological samples .
Q. What are the key steps in synthesizing Fosaprepitant-<sup>13</sup>C,<sup>15</sup>N3 Dimeglumine with high isotopic purity?
Synthesis involves:
- Isotopic precursor selection : Using <sup>13</sup>C-enriched phosphoric acid and <sup>15</sup>N3-labeled triazole intermediates to ensure uniform isotopic incorporation .
- Purification : Multi-step chromatography (e.g., reverse-phase HPLC) to isolate the labeled compound from unlabeled byproducts. Purity validation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) is essential .
- Stability testing : Confirming isotopic integrity under storage conditions (e.g., -20°C in inert atmospheres) .
Q. How should researchers design a pharmacokinetic study for Fosaprepitant-<sup>13</sup>C,<sup>15</sup>N3 Dimeglumine in human subjects?
Key considerations include:
- Dosing regimen : Single intravenous administration (e.g., 150 mg) to mimic clinical use .
- Sampling schedule : Frequent blood draws during the first 24 hours to capture rapid conversion to aprepitant, followed by sparse sampling for delayed-phase analysis .
- Analytical method : LC-MS/MS with <sup>15</sup>N3-labeled internal standards to correct for recovery variations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolite quantification when using different LC-MS/MS configurations?
- Internal standardization : Use [U-<sup>15</sup>N]-labeled analogs (e.g., <sup>15</sup>N3MdCyt) to normalize peak areas and reduce inter-lab variability .
- Cross-validation : Harmonize protocols for ionization parameters (e.g., ESI voltage) and collision energies to ensure consistency .
- Data reconciliation : Apply multivariate regression to adjust for instrument-specific biases, referencing calibration curves with shared reference materials .
Q. What strategies enhance the stability of Fosaprepitant-<sup>13</sup>C,<sup>15</sup>N3 Dimeglumine in solution during long-term assays?
- Buffer optimization : Use phosphate-buffered saline (pH 7.4) to minimize hydrolysis of the phosphoric acid ester group .
- Temperature control : Store solutions at 4°C for short-term use; avoid freeze-thaw cycles to prevent degradation .
- Container material : Use glass vials instead of plastics to reduce adsorption losses .
Q. How can cross-contamination between labeled and unlabeled Fosaprepitant species be minimized in comparative studies?
- Spatial separation : Dedicate separate lab areas for handling isotopic and non-isotopic compounds .
- Analytical safeguards : Employ ultra-high-performance LC (UHPLC) with longer columns (e.g., 150 mm C18) to achieve baseline separation of isotopic variants .
- Decontamination protocols : Rinse equipment with methanol/acetonitrile gradients after each run to eliminate carryover .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
